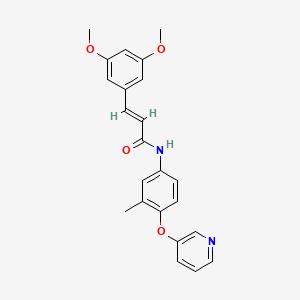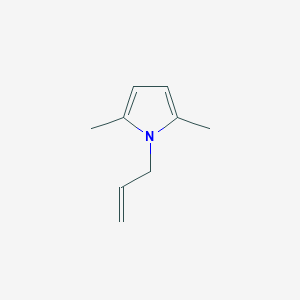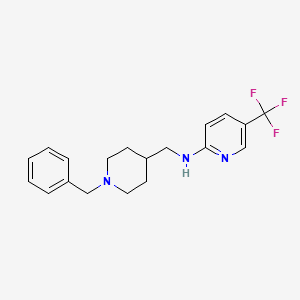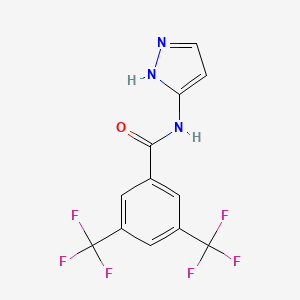![molecular formula C21H16N2O2 B7547948 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide, also known as PP2A inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes.
Wirkmechanismus
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide inhibits 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by binding to the catalytic subunit of the enzyme. This binding prevents the dephosphorylation of many cellular proteins, leading to the accumulation of phosphorylated proteins and the disruption of cellular processes. The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to activate the MAPK/ERK and PI3K/Akt signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide leads to the accumulation of phosphorylated proteins, which disrupts cellular processes and leads to cell cycle arrest and apoptosis. In animal models of neurodegenerative diseases, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have neuroprotective effects, possibly due to the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments include its potent inhibitory effect on 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide, which allows for the study of various cellular processes that are regulated by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. Additionally, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have anticancer and neuroprotective effects, which makes it a promising candidate for the development of new cancer therapies and neuroprotective drugs. The limitations of using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are many future directions for the study of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. One direction is the development of new cancer therapies that target 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide or other 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide inhibitors. Another direction is the study of the neuroprotective effects of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide and to investigate its potential toxicity in vivo.
Synthesemethoden
The synthesis of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with sodium hydride to form 2-acetophenone. The second step involves the reaction of 2-acetophenone with 2-pyridineacetylene in the presence of a palladium catalyst to form 3-(2-pyridin-2-ylethynyl)acetophenone. The final step involves the reaction of 3-(2-pyridin-2-ylethynyl)acetophenone with phenoxyacetic acid in the presence of a coupling agent to form 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been extensively studied in scientific research due to its potent inhibitory effect on 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide is involved in many cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis. The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(16-25-20-10-2-1-3-11-20)23-19-9-6-7-17(15-19)12-13-18-8-4-5-14-22-18/h1-11,14-15H,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBWDGERFWLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)



![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)


![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)

![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)